molecular formula C6H9NO B140932 (1R)-1-(furan-2-yl)ethan-1-amine CAS No. 132523-44-5

(1R)-1-(furan-2-yl)ethan-1-amine

Cat. No. B140932
M. Wt: 111.14 g/mol
InChI Key: JYXGCMLOKDKUAX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(furan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 132523-44-5 . It has a molecular weight of 111.14 . The compound is typically in the form of a white to yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is (1R)-1-(2-furyl)ethanamine . The InChI code for this compound is 1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 .


Physical And Chemical Properties Analysis

“(1R)-1-(furan-2-yl)ethan-1-amine” is a white to yellow liquid . The compound has a molecular weight of 111.14 .

Scientific Research Applications

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1R)-1-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGCMLOKDKUAX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426952
Record name (1R)-1-(furan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(furan-2-yl)ethan-1-amine

CAS RN

132523-44-5
Record name (1R)-1-(furan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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